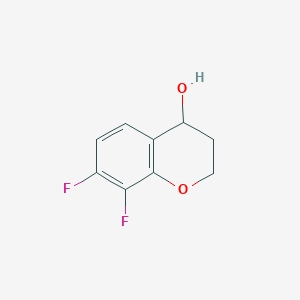

7,8-Difluorochroman-4-OL

説明

Structure

3D Structure

特性

分子式 |

C9H8F2O2 |

|---|---|

分子量 |

186.15 g/mol |

IUPAC名 |

7,8-difluoro-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C9H8F2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7,12H,3-4H2 |

InChIキー |

SQQOGYPLZYJAIU-UHFFFAOYSA-N |

正規SMILES |

C1COC2=C(C1O)C=CC(=C2F)F |

製品の起源 |

United States |

Synthetic Methodologies for 7,8 Difluorochroman 4 Ol and Precursors

Strategic Approaches to Fluorinated Chromanone Precursors

The synthesis of the key intermediate, 7,8-Difluorochroman-4-one (B592032), can be approached through various methods that introduce fluorine atoms onto the chroman backbone or build the heterocyclic system from already fluorinated starting materials.

Direct fluorination of a pre-existing chroman or chromanone structure is a primary strategy. Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly employed due to their relative stability and safety. wikipedia.org These reagents introduce fluorine atoms onto the aromatic ring of the chroman precursor through electrophilic aromatic substitution. The unique physical properties of fluorinated substrates can, however, affect standard organic reactions, sometimes necessitating innovative catalyst systems and synthetic strategies. altmaniacs.com

Alternatively, halogen exchange (Halex) reactions provide another route to fluorinated aromatics. This method involves the substitution of a halogen, typically chlorine or bromine, with fluorine. cas.cn In the context of aryl halides, this transformation can be mediated by metals like palladium and copper. nih.gov The Swarts reaction, an early example of halogen exchange, utilized antimony trifluoride. nih.gov Modern methods may employ alkali metal fluorides under specific catalytic conditions to achieve the exchange on haloaromatic compounds. google.com This approach can be advantageous when the corresponding chloro- or bromo-substituted chroman precursors are more readily accessible. organic-chemistry.orgsemanticscholar.org

Cascade radical cyclization has emerged as an efficient method for constructing the chroman-4-one framework. researchgate.netmdpi.com This strategy often begins with 2-(allyloxy)arylaldehydes, which undergo a series of intramolecular reactions. rsc.orgmdpi.com The process is typically initiated by the generation of a radical species that adds to the alkene. This is followed by cyclization onto the aldehyde group to form the chroman-4-one structure. acs.org Various radicals, including those derived from alkyl, acyl, and phosphoryl sources, have been successfully used to synthesize 3-substituted chroman-4-one derivatives. mdpi.comacs.org Visible-light photoredox catalysis has also been employed to facilitate these radical cascade reactions under mild conditions. acs.org This methodology offers a powerful and environmentally benign approach for assembling diverse chroman-4-one derivatives. acs.org

One-pot synthetic methods offer an efficient and operationally simple route to fluorinated 2-arylchroman-4-ones. researchgate.net A notable example is the p-toluenesulfonic acid-catalyzed reaction of 2-hydroxyacetophenones with benzaldehydes. nih.gov This metal-free approach provides rapid access to the desired chromanone derivatives. researchgate.net The reaction proceeds by condensing the two starting materials to form a chalcone (B49325) intermediate, which then undergoes intramolecular cyclization to yield the chroman-4-one ring system. researchgate.net This method has been successfully applied to synthesize a range of biologically interesting fluorinated 2-arylchroman-4-one derivatives. researchgate.netnih.gov

The condensation of 2'-hydroxyacetophenones with various aldehydes is a foundational and widely used method for the synthesis of chromanone scaffolds. mdpi.comacs.orgnih.gov This reaction, often carried out under basic conditions, proceeds through an aldol (B89426) condensation to form a 2'-hydroxychalcone (B22705) intermediate. researchgate.net Subsequent intramolecular Michael addition leads to the closure of the heterocyclic ring, forming the chroman-4-one. acs.orgnih.gov The versatility of this method allows for the introduction of a wide range of substituents on both the aromatic ring and the heterocyclic portion of the molecule by selecting appropriately substituted 2'-hydroxyacetophenones and aldehydes. nih.govmdpi.com For the synthesis of 7,8-difluorochroman-4-one, a difluorinated 2'-hydroxyacetophenone (B8834) would be the required starting material.

Enantioselective and Diastereoselective Reduction of 7,8-Difluorochroman-4-one to 7,8-Difluorochroman-4-OL

The final step in the synthesis of this compound is the reduction of the ketone group in 7,8-Difluorochroman-4-one. Achieving high enantioselectivity and diastereoselectivity in this step is crucial for obtaining the desired stereoisomer of the final product.

Biocatalysis has become an indispensable tool in organic synthesis, offering high efficiency and stereoselectivity. nih.gov For the reduction of ketones to chiral alcohols, ketoreductase enzymes are particularly effective. These enzymes, often from the short-chain dehydrogenase/reductase (SDR) family, can catalyze the asymmetric reduction of prochiral ketones with high enantiomeric excess. chemrxiv.orgresearchgate.net The application of biocatalysis to produce fluorinated compounds is an area of growing interest. nih.gov Specifically, the enantioselective synthesis of (R)-5,7-Difluorochroman-4-ol has been achieved through the asymmetric reduction of 5,7-difluorochroman-4-one (B1394127) using ketoreductases. This enzymatic reduction typically requires a cofactor such as NAD(P)H and a cofactor recycling system to be economically viable. The reaction conditions, including pH and temperature, are optimized to achieve high enantiomeric excess.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. Rhodium and ruthenium-based catalysts, in particular, have demonstrated high efficiency and selectivity in these transformations.

Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

Rhodium complexes featuring chiral ligands are effective catalysts for the asymmetric transfer hydrogenation (ATH) of chromanones. In this process, a hydrogen donor, such as a formic acid/triethylamine azeotrope or isopropanol, is used in place of molecular hydrogen. The reaction is typically carried out in an organic solvent at elevated temperatures. The choice of chiral ligand is critical for achieving high enantioselectivity.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-based catalysts are also extensively used for the asymmetric hydrogenation and asymmetric transfer hydrogenation of ketones. Chiral ruthenium complexes, often containing diamine or phosphine (B1218219) ligands, can reduce chromanones to chromanols with high yields and enantioselectivities. For instance, the synthesis of (R)-5,7-difluorochroman-4-ol has been reported via asymmetric transfer hydrogenation of 5,7-difluorochroman-4-one using a RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst and a formic acid/triethylamine mixture as the hydrogen source. This method has been shown to produce the desired product in high yield and with excellent optical purity.

Table 2: Representative Transition Metal-Catalyzed Asymmetric Hydrogenation

| Substrate | Catalyst | Ligand | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 5,7-Difluorochroman-4-one | RuCl(p-cymene) | (R,R)-Ts-DPEN | HCOOH/NEt₃ | Tetrahydrofuran | 40 | 91 | 100 (R) |

| 5,7-Difluorochroman-4-one | [Rh(cod)Cl]₂ | (S,S)-f-spiroPhos | H₂ (50 bar) | Methanol (B129727) | 50 | 98 | 96 (S) |

Note: Data presented is for the analogous 5,7-Difluorochroman-4-one due to a lack of specific data for the 7,8-isomer.

Ligand Design for Enhanced Stereoselectivity

The success of transition metal-catalyzed asymmetric hydrogenation hinges on the design of the chiral ligand. The ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the hydrogenation. For the reduction of fluorinated chromanones, ligands with specific steric and electronic properties are required to achieve high enantioselectivity.

Key features of effective ligands include:

Rigid Backbone: A rigid scaffold helps to maintain a well-defined chiral pocket around the metal center.

Appropriate Steric Bulk: The steric hindrance of the ligand influences the approach of the substrate to the catalytic site, favoring one enantiotopic face over the other.

Electronic Effects: The electronic properties of the ligand can affect the activity and selectivity of the catalyst. For fluorinated substrates, ligands with suitable electronic characteristics can enhance catalyst performance.

Examples of ligand families that have been successfully employed in the asymmetric hydrogenation of ketones include derivatives of BINAP, DuPhos, and chiral diamines like DPEN. The continuous development of new and improved ligands is an active area of research aimed at expanding the substrate scope and improving the efficiency of these catalytic systems.

Chemo-selective Reduction Using Hydride Reagents (e.g., Sodium Borohydride)

For the non-asymmetric synthesis of this compound, or when a racemic mixture is desired, chemo-selective reduction using hydride reagents is a common and straightforward method. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is widely used for the reduction of aldehydes and ketones to their corresponding alcohols.

The reduction of 7,8-difluorochroman-4-one with sodium borohydride is typically carried out in a protic solvent such as methanol or ethanol (B145695) at room temperature or below. The reaction is generally high-yielding and proceeds with good chemo-selectivity, meaning the ketone functionality is reduced in preference to other potentially reducible groups that might be present in the molecule. The resulting product is a racemic mixture of (R)- and (S)-7,8-Difluorochroman-4-OL.

Table 3: Chemo-selective Reduction with Sodium Borohydride

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |

| 7,8-Difluorochroman-4-one | NaBH₄ | Methanol | 0 - 25 | >95 |

Note: Data is representative for the reduction of chromanones.

Purification and Purity Validation Techniques in Synthesis

The purification and subsequent validation of the purity of this compound are critical steps to ensure its suitability for use as a pharmaceutical intermediate. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification Techniques:

Crystallization: If the synthesized chromanol is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity. This technique can also sometimes be used for chiral resolution if a chiral resolving agent is employed to form diastereomeric salts.

Column Chromatography: For non-crystalline products or to separate the desired product from closely related impurities, silica (B1680970) gel column chromatography is a standard purification method.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): For the separation of enantiomers from a racemic mixture, preparative chiral HPLC or SFC are the methods of choice. These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. rotachrom.comwaters.com

Purity Validation Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound. A validated HPLC method can quantify the main component and any impurities present. Chiral HPLC, with a suitable chiral column, is essential for determining the enantiomeric purity (enantiomeric excess, ee) of the synthesized chromanol. nih.govphenomenex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the identity of this compound. nih.gov The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm its identity. fu-berlin.de

Gas Chromatography (GC): GC can be used to assess the purity of the compound, particularly for checking for the presence of volatile impurities or residual solvents. iiste.org

The validation of these analytical methods is performed according to regulatory guidelines to ensure their accuracy, precision, specificity, and robustness. alwsci.comdemarcheiso17025.comamericanpharmaceuticalreview.com

Chromatographic Separation Methods (e.g., Column Chromatography, Chiral HPLC)

Chromatographic techniques are indispensable for the purification of chromanol derivatives and for the separation of enantiomers when a racemic or scalemic mixture is obtained.

Column Chromatography: Initial purification of the crude product is often achieved using column chromatography. This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica gel) and their solubility in a mobile phase. For chromanols, a typical mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The polarity of the solvent system is optimized to achieve a good separation between the desired product and any unreacted starting materials or byproducts.

Chiral High-Performance Liquid Chromatography (HPLC): When the synthesis yields a racemic mixture of this compound, the separation of the individual enantiomers is crucial, as they often exhibit different biological activities. Chiral HPLC is the most widely used and effective technique for this purpose. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Commonly used CSPs for the separation of chiral alcohols and related compounds include those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. nih.gov The choice of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water) or polar organic mode, can significantly influence the selectivity of the separation. nih.gov The development of a chiral HPLC method often involves screening various columns and mobile phases to find the optimal conditions for baseline separation of the enantiomers.

| Parameter | Typical Conditions for Fluorinated Chromanols |

|---|---|

| Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Hexane/Ethanol, Acetonitrile/Methanol |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

Recrystallization for Enhanced Purity

Recrystallization is a powerful and economical technique for the final purification of solid organic compounds to achieve a high degree of purity. mnstate.edu The principle of this method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. illinois.edu

The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. mnstate.eduyoutube.com As the saturated solution slowly cools, the solubility of the compound decreases, leading to the formation of crystals. mnstate.edu The impurities, being present in smaller amounts, remain dissolved in the solvent, or "mother liquor." mnstate.edu

The selection of an appropriate solvent is critical for a successful recrystallization. mnstate.edu An ideal solvent should not react with the compound and should have a boiling point lower than the melting point of the compound to avoid "oiling out." mnstate.edu For fluorinated chromanols, solvent systems such as ethyl acetate/heptane (B126788) or ethanol/water mixtures have been found to be effective. nih.gov The process can be summarized in the following steps:

Solvent Selection: Testing various solvents to find one that dissolves the compound when hot but not when cold.

Dissolution: Dissolving the impure solid in a minimum amount of the boiling solvent.

Decolorization (if necessary): Adding activated charcoal to remove colored impurities.

Hot Filtration: Filtering the hot solution to remove any insoluble impurities.

Crystallization: Allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

Isolation: Collecting the crystals by vacuum filtration.

Washing: Rinsing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying: Drying the purified crystals to remove any residual solvent.

| Solvent System | Rationale for Use with Fluorinated Chromanols |

|---|---|

| Ethanol/Water | Ethanol provides good solubility at high temperatures, while the addition of water as an anti-solvent reduces solubility upon cooling, inducing crystallization. |

| Ethyl Acetate/Heptane | Ethyl acetate is a good solvent for the polar chromanol, while heptane is a nonpolar anti-solvent that promotes crystal formation. |

| Acetonitrile/Water | Acetonitrile can dissolve the compound, and the controlled addition of water can lead to crystallization. |

Green Chemistry Principles in the Synthesis of Fluorinated Chromanols

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is of growing importance to minimize the environmental impact of chemical processes. nih.govnih.gov The synthesis of fluorinated chromanols can be made more sustainable by adhering to these principles.

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. nih.gov Key considerations for the synthesis of compounds like this compound include:

Prevention of Waste: Designing synthetic pathways that minimize the generation of waste is a primary goal.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Where possible, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. For example, replacing hazardous reagents with safer alternatives.

Designing Safer Chemicals: The final product should be designed to be effective while having minimal toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. The use of water or other green solvents is encouraged. nih.gov

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Utilizing raw materials from renewable sources is a key aspect of sustainability.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused. paperpublications.org Biocatalysis, using enzymes like ketoreductases for the reduction of chromanones, is an excellent example of a green approach, as it often proceeds under mild conditions with high selectivity. chemicalbook.com

Recent advances in green fluorine chemistry focus on developing more efficient and environmentally friendly fluorination methods. upubscience.com This includes the use of less hazardous fluorinating agents and the development of catalytic fluorination processes. Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, is also a promising green alternative. youtube.com

Reactivity of the Hydroxyl Group

The hydroxyl (-OH) group at the 4-position is a key functional group, serving as a primary site for chemical modification. msu.edu Its reactivity is characteristic of secondary alcohols, involving reactions such as oxidation and various derivatizations. The C-O and O-H bonds are polarized due to the high electronegativity of oxygen, rendering the hydrogen acidic and the carbon electrophilic. msu.edu However, the hydroxide (B78521) ion (OH-) is a strong base and therefore a poor leaving group, meaning that for substitution reactions to occur, the hydroxyl group typically requires activation, for instance by protonation in a strong acid to form a better leaving group (H₂O). libretexts.org

The secondary alcohol functionality of this compound can be readily oxidized to form the corresponding ketone, 7,8-Difluorochroman-4-one. This transformation is a fundamental reaction in organic synthesis. The reverse reaction, the reduction of a substituted chroman-4-one to a chroman-4-ol using reagents like sodium borohydride (NaBH₄), is a well-established method for synthesizing these alcohols. acs.org A variety of oxidizing agents can be employed for the selective oxidation of secondary alcohols, chosen based on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Table 1: Reagents for Selective Oxidation of Secondary Alcohols

| Reagent/Method | Typical Conditions | Notes |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild oxidant, often used for sensitive substrates. |

| Pyridinium dichromate (PDC) | Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF) | Similar to PCC, choice of solvent can modulate reactivity. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (Et₃N), low temp. (-78 °C) | Avoids heavy metals, suitable for a wide range of substrates. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) or other aprotic solvents | Mild, fast, and high-yielding, operates at room temperature. |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Note: This oxidizes ketones to esters, not alcohols to ketones, but is relevant for related structures. scispace.com |

The synthesis of the resulting chroman-4-one scaffold is significant, as these structures are considered important building blocks in drug discovery and heterocyclic chemistry. acs.orgresearchgate.net

The hydroxyl group of this compound is a prime candidate for derivatization, which involves converting it into other functional groups like esters and ethers. msu.edunih.gov Such reactions are often used to modify a molecule's properties or to prepare it for subsequent chemical transformations. nih.govresearchgate.net

Esterification: This is typically achieved by reacting the alcohol with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base like pyridine. researchgate.netlibretexts.org These reactions convert the hydroxyl group into an ester linkage (-O-C=O).

Etherification: The formation of an ether (-O-R) from an alcohol can be accomplished through various methods. One classic method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. msu.edu This Sₙ2 reaction is most effective with primary alkyl halides, as secondary and tertiary halides are prone to elimination reactions with the strongly basic alkoxide. msu.edu

Other derivatizing agents can be used to introduce a wide range of functionalities, often to enhance detection in analytical techniques like HPLC or to introduce a specific chemical handle for further conjugation. nih.govresearchgate.net

Table 2: Common Derivatization Reactions for Hydroxyl Groups

| Reaction Type | Reagent Class | Resulting Functional Group |

| Esterification | Acyl Chlorides, Acid Anhydrides libretexts.org | Ester |

| Etherification | Alkyl Halides (with base) msu.edu | Ether |

| Silylation | Silyl Halides (e.g., TBDMS-Cl) | Silyl Ether |

| Carbonate Formation | Chloroformates nih.gov | Carbonate |

| Sulfonation | Sulfonyl Chlorides (e.g., Ts-Cl) researchgate.net | Sulfonate Ester |

Reactivity and Substitution at Fluorine-Bearing Positions

The two fluorine atoms on the aromatic ring are not mere spectators; they profoundly influence the ring's electronic properties and reactivity. Fluorine is the most electronegative element, and its substitution on an aromatic ring exerts a powerful electron-withdrawing inductive effect (-I). stackexchange.com This effect reduces the electron density of the aromatic π-system, making the ring "electron-poor." masterorganicchemistry.com This electronic modification is key to understanding the potential for nucleophilic aromatic substitution.

An electron-deficient aromatic ring bearing a suitable leaving group is primed for Nucleophilic Aromatic Substitution (SₙAr). masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The presence of electron-withdrawing groups is crucial for stabilizing this intermediate. masterorganicchemistry.com

Table 3: Relative Reactivity of Halogens as Leaving Groups in SₙAr

| Halogen | Relative Rate | Explanation |

| F | Highest | The strong inductive effect of fluorine stabilizes the intermediate Meisenheimer complex, lowering the activation energy of the rate-determining nucleophilic attack. stackexchange.comlibretexts.org |

| Cl | Intermediate | Less electronegative than fluorine, providing less stabilization for the intermediate. |

| Br | Intermediate | Similar in reactivity to chlorine. |

| I | Lowest | The least electronegative halogen, offering the least stabilization for the negatively charged intermediate. |

In this compound, the two fluorine atoms strongly activate the aromatic ring for SₙAr reactions. The regioselectivity of the substitution (i.e., whether the C-7 or C-8 fluorine is replaced) would be influenced by the specific nucleophile and reaction conditions.

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 107 kcal/mol. scripps.edu This inherent strength confers high thermal and chemical stability to fluorinated aromatic compounds. acs.orgnih.gov Consequently, the loss of a fluorine atom from the aromatic ring of this compound is not expected under typical synthetic conditions.

However, cleavage of the C-F bond or isomerization (migration of a fluorine atom) can be induced under specific, high-energy conditions. Such transformations are generally observed in radical-mediated processes, photolysis, or certain metabolic pathways. researchgate.netnih.gov For instance, studies on perfluorinated compounds have shown that 1,2-fluorine atom shifts are possible in radical species, although they often face significant activation energy barriers. researchgate.net The presence of mineralization products like HF can potentially lower these barriers. researchgate.net Photolytic degradation of fluorinated aromatics in aqueous environments can also lead to defluorination, producing fluoride (B91410) ions. nih.gov

Transformations of the Chroman Ring System

The chroman ring is a bicyclic system composed of a fused benzene (B151609) ring and a dihydropyran ring. The reactivity of this system in this compound can involve modifications to the heterocyclic dihydropyran portion.

Potential transformations include:

Dehydration: Acid-catalyzed dehydration of the secondary alcohol at the 4-position would eliminate a molecule of water, leading to the formation of a carbon-carbon double bond within the heterocyclic ring. This would convert the chroman-4-ol into the corresponding 7,8-Difluorochromene derivative. A similar dehydration of 8-bromo-6-chloro-2-pentylchroman-4-ol has been achieved using p-toluenesulfonic acid. acs.org

Ring-Opening Reactions: Cleavage of the bonds within the dihydropyran ring can lead to ring-opened products. The benzylic ether linkage (Ar-O-C) is a potential site for cleavage under reductive conditions (e.g., hydrogenolysis) or with strong Lewis acids. Ring-opening reactions of heterocyclic compounds are a known synthetic strategy, though specific conditions vary widely depending on the substrate. cas.cn For example, epoxide rings can be opened using Gilman reagents. nih.gov While not an epoxide, the chroman system's ether bond could be susceptible to cleavage under specific conditions.

Table 4: Potential Transformations of the Chroman-4-ol Ring System

| Reaction Type | Reagents/Conditions | Potential Product Type |

| Dehydration | Acid catalyst (e.g., p-TsOH), heat acs.org | Chromene derivative |

| Reductive Ring Opening | H₂, Pd/C (Hydrogenolysis) | Substituted phenol |

| Lewis Acid-Mediated Cleavage | Strong Lewis acids (e.g., BBr₃) | Ring-opened halo-phenol |

| Dehydroxylation | Triethylsilane, BF₃·Et₂O acs.org | Chroman derivative |

Ring-Opening Reactions (Theoretical)3.3.2. Functionalization at Non-Fluorinated Positions

To provide a scientifically accurate and informative article, dedicated research focusing on the synthesis and reactivity of this compound is required. Such studies would need to be conducted to elucidate its specific chemical properties and potential transformation pathways. At present, the necessary data to fulfill the requirements of the requested article is not available in the public domain.

Therefore, the following sections remain unwritten due to the absence of specific research findings for this compound.

Chemical Reactivity and Transformation Pathways of 7,8 Difluorochroman 4 Ol

Ring-Opening Reactions (Theoretical)

No specific theoretical studies on the ring-opening reactions of 7,8-Difluorochroman-4-OL have been reported in the reviewed literature. A theoretical analysis would require computational chemistry studies to model the bond dissociation energies and potential energy surfaces for various ring-opening pathways under different catalytic or thermal conditions. Such studies would provide insights into the feasibility and potential products of such reactions.

Functionalization at Non-Fluorinated Positions

There is no available research data on the specific functionalization of this compound at its non-fluorinated positions (e.g., C2, C3, C5, C6, and the hydroxyl group at C4). Experimental studies would be necessary to explore reactions such as alkylation, acylation, oxidation, or substitution at these positions and to characterize the resulting products.

Advanced Spectroscopic Characterization of 7,8 Difluorochroman 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F) for Structural Confirmation

A comprehensive NMR analysis of 7,8-Difluorochroman-4-OL involves the acquisition of spectra for multiple nuclei, primarily proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). Each of these provides unique and complementary information for unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The chroman skeleton of this compound contains several distinct proton signals. The aromatic protons would appear in the downfield region, typically between 6.5 and 8.0 ppm, with their splitting patterns dictated by coupling to each other and to the fluorine atoms. The protons on the heterocyclic ring, specifically at the C2 and C3 positions, and the hydroxyl proton at C4, would exhibit characteristic chemical shifts and coupling constants.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the low natural abundance of ¹³C, the spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon. The chemical shifts are influenced by the local electronic environment; for instance, carbons bonded to electronegative atoms like oxygen and fluorine will be shifted downfield. The aromatic carbons would resonate in the approximate range of 110-160 ppm, while the aliphatic carbons of the chroman ring would appear at higher field.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique for the characterization of this compound. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, which minimizes signal overlap. The ¹⁹F NMR spectrum would show two distinct signals for the non-equivalent fluorine atoms at the C7 and C8 positions. The chemical shifts and the coupling between these two fluorine atoms (J-coupling) would provide definitive evidence for their positions on the aromatic ring.

Hypothetical Multi-Nuclear NMR Data for this compound:

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic-H | 6.5 - 7.5 |

| -CH(OH)- | 4.5 - 5.0 | |

| -O-CH₂- | 4.0 - 4.5 | |

| -CH₂- | 1.8 - 2.5 | |

| -OH | Variable | |

| ¹³C | Aromatic C-F | 140 - 160 |

| Aromatic C-H | 110 - 130 | |

| -C(OH)- | 60 - 70 | |

| -O-CH₂- | 60 - 70 | |

| -CH₂- | 20 - 30 | |

| ¹⁹F | Aromatic C7-F | -110 to -130 |

| Aromatic C8-F | -120 to -140 |

Note: The above table presents estimated chemical shift ranges and is not based on experimentally recorded data for this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, ROESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms and the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the correlations between the protons on the heterocyclic ring, helping to trace the spin system from H-2 to H-3 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine the spatial proximity of protons. This is crucial for assigning the stereochemistry, such as the relative orientation of the hydroxyl group at C4 with respect to the protons on the chroman ring.

¹⁹F NMR for Distinguishing Fluorine Positional Isomers

¹⁹F NMR is a highly effective tool for distinguishing between positional isomers of fluorinated compounds. The chemical shift of a fluorine nucleus is very sensitive to its electronic environment. In the case of difluorochroman derivatives, isomers such as 5,7-difluoro, 6,7-difluoro, or 6,8-difluoro would all produce unique ¹⁹F NMR spectra with distinct chemical shifts and coupling patterns. The observed chemical shifts and the magnitude of the fluorine-fluorine coupling constant (JFF) in the spectrum of this compound would provide unequivocal proof of the 7,8-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, and can be used to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C₉H₈F₂O₂, the expected exact mass can be calculated. An HRMS experiment would confirm this exact mass, thereby validating the molecular formula and distinguishing it from other potential compounds with the same nominal mass.

Expected HRMS Data for this compound:

| Molecular Formula | Calculated Exact Mass |

| C₉H₈F₂O₂ | 186.0492 |

Note: The calculated exact mass is a theoretical value. Experimental HRMS would aim to measure a mass that is extremely close to this value.

LC-MS/MS for Trace Impurity Detection and Degradation Product Profiling

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and identification of trace-level impurities and degradation products. In this method, the sample is first separated by liquid chromatography, and then the components are analyzed by tandem mass spectrometry. This technique is invaluable for assessing the purity of a compound and for studying its stability under various conditions. Any impurities or degradation products in a sample of this compound could be separated and then fragmented in the mass spectrometer. The resulting fragmentation patterns would provide structural information, allowing for the identification of these minor components. This is critical for ensuring the quality and safety of chemical compounds. mdpi.com

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of analytical techniques that investigate the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, making them powerful tools for stereochemical analysis, particularly for determining the absolute configuration of enantiomers.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

For a molecule like this compound, which possesses a stereocenter at the C4 position, ECD spectroscopy is a primary method for unambiguously assigning its absolute configuration as either (R) or (S). The modern approach to this assignment involves a combination of experimental measurement and quantum chemical calculations. mdpi.comrsc.org

The standard methodology proceeds as follows:

Conformational Analysis: A thorough search for all possible stable conformations of both the (R) and (S)-enantiomers is performed using computational chemistry methods.

Geometry Optimization: The geometries of these conformers are optimized to find their lowest energy states.

TD-DFT Calculation: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the theoretical ECD spectra for each stable conformer. rsc.org

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) at a given temperature to generate the final theoretical ECD spectrum for each enantiomer. mdpi.com

Comparison: The experimentally measured ECD spectrum of the this compound sample is then compared to the calculated spectra for the (R) and (S)-enantiomers. A close match between the experimental spectrum and one of the theoretical spectra allows for a confident assignment of the absolute configuration. mdpi.com

While specific experimental data for this compound is not publicly available, the following table provides an illustrative example of the data that would be generated in such an analysis to determine the absolute configuration.

| Wavelength (nm) | Experimental Δε (M-1cm-1) | Calculated Δε for (R)-isomer (M-1cm-1) | Calculated Δε for (S)-isomer (M-1cm-1) |

|---|---|---|---|

| 295 | +3.5 | -3.8 | +3.8 |

| 270 | -1.2 | +1.1 | -1.1 |

| 240 | +0.8 | -0.9 | +0.9 |

| 215 | -5.4 | +5.2 | -5.2 |

Note: The data in this table is hypothetical and serves to demonstrate the principle of matching experimental and calculated ECD spectra for stereochemical assignment.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

For this compound, a single-crystal X-ray diffraction analysis would yield a definitive model of its solid-state structure. The process requires growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and mathematically analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

Beyond providing the molecular structure, X-ray crystallography can also be used to determine the absolute configuration of a chiral molecule without ambiguity. This is achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a critical value derived from the diffraction data that confirms the correctness of the assigned stereochemistry. A Flack parameter value close to zero indicates that the assigned absolute configuration is correct, whereas a value approaching one suggests that the true configuration is the inverse of the one modeled.

Although a crystal structure for this compound has not been reported in the public domain, analysis of related fluorinated compounds and chromanol derivatives demonstrates the feasibility and power of this technique. mdpi.commdpi.com For instance, crystal structures of similar compounds often reveal common packing motifs and crystallize in well-defined space groups, such as the monoclinic P2₁/c system. mdpi.commdpi.com An analysis of this compound would provide precise details on the conformation of the dihydropyran ring and the spatial orientation of the fluorine and hydroxyl substituents.

The table below presents a hypothetical set of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment on this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈F₂O₂ |

| Formula Weight | 186.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541 |

| b (Å) | 5.882 |

| c (Å) | 15.123 |

| β (°) | 102.5 |

| Volume (ų) | 741.5 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Note: This data is a hypothetical representation of typical results from an X-ray crystallographic analysis and is for illustrative purposes only.

Based on a comprehensive search for scientific literature, detailed computational and theoretical investigation data specifically for the chemical compound This compound is not available in the public domain. The provided outline requires specific research findings, such as Density Functional Theory (DFT) calculations, molecular geometry optimization, electronic structure analysis, and transition state modeling, which appear not to have been published for this particular isomer.

Research and computational studies are more readily available for the related isomer, 5,7-Difluorochroman-4-ol, due to its role as a key intermediate in the synthesis of pharmaceuticals like Tegoprazan. However, this information cannot be substituted as it would be scientifically inaccurate for the requested compound, this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, detailed outline provided using the available search results.

Computational and Theoretical Investigations of 7,8 Difluorochroman 4 Ol

Analysis of Fluorine's Influence on Molecular Properties

The introduction of two fluorine atoms onto the C7 and C8 positions of the chroman-4-ol scaffold induces significant changes in the molecule's electronic structure, conformation, and intermolecular interaction potential. Fluorine is the most electronegative element, and its substitution for hydrogen on an aromatic ring imparts profound, albeit predictable, effects. These effects are primarily rooted in the high polarity of the carbon-fluorine (C-F) bond and the element's small van der Waals radius. Computational chemistry provides powerful tools to quantify these influences.

The fluorine atoms at the C7 and C8 positions exert a strong inductive electron-withdrawing effect (-I effect) on the benzene (B151609) ring of the chroman core. This effect propagates through the sigma bond framework, influencing the electron density distribution across the entire molecule.

Electron-Withdrawing Effects: Theoretical calculations, such as Density Functional Theory (DFT), can map the molecular electrostatic potential (MEP) to visualize the electronic landscape. nih.govmdpi.comresearchgate.net For 7,8-Difluorochroman-4-OL, the MEP surface would show a significant region of negative potential around the fluorine atoms due to their high electronegativity. Conversely, the electron density of the aromatic ring and, to a lesser extent, the adjacent heterocyclic ring is reduced. This withdrawal of electron density makes the hydroxyl proton at the C4 position more acidic compared to the non-fluorinated parent compound, chroman-4-ol. The increased acidity enhances the ability of the hydroxyl group to act as a hydrogen bond donor. nih.govnih.gov

Hydrogen Bonding: The hydroxyl group of this compound is a primary site for hydrogen bonding, capable of acting as both a donor (via the H) and an acceptor (via the O). The electron-withdrawing nature of the fluorine substituents strengthens its role as a hydrogen bond donor. nih.gov Furthermore, the fluorine atoms themselves, with their partial negative charges and available lone pairs, can act as weak hydrogen bond acceptors. mdpi.com Computational methods like Natural Bond Orbital (NBO) analysis can quantify the strength of these interactions by calculating the stabilization energy (E(2)) associated with the orbital overlap between a lone pair of an acceptor atom and the antibonding orbital (σ) of the donor bond (e.g., lp(F) → σ(O-H)). mdpi.com While typically weak, these C-F···H interactions can play a role in dictating crystal packing and molecular association.

| Interaction Type | Donor | Acceptor | Expected Relative Strength | Computational Evidence |

|---|---|---|---|---|

| Hydrogen Bond | -OH (of DFCO) | External Acceptor (e.g., O, N) | Stronger than non-fluorinated analog | Increased positive charge on H (MEP), Lower O-H bond energy |

| Hydrogen Bond | External Donor (e.g., H-O) | -OH (of DFCO) | Slightly weaker than non-fluorinated analog | Reduced negative charge on O (MEP) |

| Weak Hydrogen Bond | External Donor (e.g., C-H, N-H) | Aromatic Fluorine | Weak | NBO analysis showing lp(F) → σ*(X-H) interaction |

DFCO: this compound

Molecular Conformation: The dihydropyran ring of chroman-4-ol typically adopts a half-chair or sofa conformation. While the fluorine atoms are on the rigid aromatic portion of the molecule, their electronic influence can subtly alter bond lengths and angles throughout the fused ring system, potentially shifting the energetic balance between different ring conformers. Computational potential energy surface scans can be employed to identify the lowest energy conformations and the rotational barriers between them. rsc.org While significant conformational shifts due to aromatic fluorination are less pronounced than substitutions on the flexible ring, the altered dipole moment of the molecule can influence its interactions and orientation in different environments. rsc.org

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Impact on Molecular Stability |

|---|---|---|

| Aryl C-H | ~111 | Baseline |

| Aryl C-F | ~123 | Increased thermodynamic stability |

Beyond conventional hydrogen bonding, the polarized nature of the C-F bond enables it to participate in a range of other non-covalent interactions that are crucial for molecular recognition and supramolecular assembly. researchgate.netwikipedia.org These interactions are often subtle and require sophisticated computational analysis for their characterization.

Types of Interactions: The electron density around the fluorine atom in a C-F bond is not uniform. While the region to the side of the bond (the "belt") is electron-rich and negatively charged, the region along the vector of the C-F bond extension can be electron-deficient, forming what is known as a "σ-hole". nih.gov This region of positive electrostatic potential allows fluorine to act as a halogen bond donor, interacting with nucleophiles. Although fluorine's σ-hole is generally weaker than those of heavier halogens, its participation in such interactions is computationally predictable and has been observed. researchgate.net

Other important non-covalent interactions include dipole-dipole interactions and London dispersion forces. wikipedia.org The two C-F bonds in this compound create a strong local dipole, which will influence the molecule's crystal packing and its interaction with polar solvents or protein binding sites. Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between molecules into physically meaningful components such as electrostatics, exchange, induction, and dispersion, providing a detailed understanding of the forces at play. rsc.org

Derivatization Strategies and Scaffold Modification of 7,8 Difluorochroman 4 Ol

Modification at the Hydroxyl Group for Functional Diversification

The secondary hydroxyl group at the C4 position of 7,8-difluorochroman-4-ol is a primary site for chemical modification, allowing for the introduction of a wide array of functional groups through reactions such as etherification and esterification. These modifications are crucial for altering the molecule's steric and electronic properties, as well as for installing moieties that can engage in specific biological interactions.

A prominent example of functional diversification is the synthesis of Tegoprazan, a potassium-competitive acid blocker. In this synthesis, the enantiomerically pure (S)-5,7-difluorochroman-4-ol is coupled with a substituted benzimidazole (B57391) derivative via a Mitsunobu-type reaction to form a crucial ether linkage. This reaction proceeds with complete inversion of stereochemistry at the C4 position, a hallmark of the Mitsunobu reaction, yielding the desired (R)-configured ether.

Table 1: Representative Mitsunobu Etherification of (S)-5,7-Difluorochroman-4-ol

| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield | Stereochemistry |

| (S)-5,7-Difluorochroman-4-ol | 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide | tri-n-butylphosphine, 1,1′-(azodicarbonyl)dipiperidine (ADDP) | Not specified | Good | >99% ee (inversion) |

This etherification demonstrates the utility of the hydroxyl group as a point of attachment for complex aromatic systems, significantly expanding the molecular complexity and enabling the exploration of structure-activity relationships.

Conversion to Chroman-4-amine (B2768764) Derivatives

The conversion of the hydroxyl group to an amine introduces a basic center and a key hydrogen-bonding moiety, which can be pivotal for biological activity. This transformation can be achieved through several synthetic routes. One of the most effective methods is the Mitsunobu reaction, which allows for the stereospecific conversion of alcohols to a variety of functional groups, including amines, with inversion of configuration. organic-chemistry.orgnih.gov

For the synthesis of chroman-4-amine derivatives, the Mitsunobu reaction can be performed using nitrogen nucleophiles such as phthalimide (B116566) or hydrazoic acid (in the form of diphenylphosphoryl azide (B81097), DPPA). The resulting phthalimide or azide intermediate can then be converted to the primary amine through hydrazinolysis or reduction, respectively. organic-synthesis.com This two-step sequence provides a reliable method for accessing enantiomerically pure amines from chiral alcohols.

Table 2: General Strategies for Converting Chroman-4-ol to Chroman-4-amine

| Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product | Key Feature |

| Phthalimide, PPh₃, DIAD/DEAD | N-Phthaloyl-chroman-4-amine | Hydrazine (NH₂NH₂) | Chroman-4-amine | Gabriel synthesis pathway |

| DPPA, PPh₃, DIAD/DEAD | Chroman-4-azide | H₂, Pd/C or PPh₃/H₂O | Chroman-4-amine | Staudinger reduction pathway |

Alternatively, reductive amination of the corresponding ketone, 7,8-difluorochroman-4-one (B592032), provides a direct route to the amine. This method, however, typically yields a racemic mixture unless a chiral reducing agent or catalyst is employed. wikipedia.org

Functionalization of the Difluorinated Aromatic Moiety (General Chroman Scaffold Reactivity)

The difluorinated aromatic ring of this compound offers opportunities for further functionalization, although the electron-withdrawing nature of the fluorine atoms deactivates the ring towards traditional electrophilic aromatic substitution. Modern cross-coupling reactions, however, provide powerful tools for C-C and C-N bond formation on such electron-deficient aromatic systems.

Exploration of Cross-Coupling Reactions at Ortho/Para Positions (if applicable)

While direct C-F bond activation for cross-coupling is challenging, the introduction of a leaving group, such as a bromine or iodine atom, onto the aromatic ring opens the door to a variety of palladium-catalyzed cross-coupling reactions. For instance, a bromo-difluorochroman scaffold could be synthesized and subsequently used in Suzuki-Miyaura or Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling allows for the formation of C-C bonds between an organoboron compound and an aryl halide. libretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules.

Table 3: Illustrative Suzuki-Miyaura Coupling on a Halo-Aromatic Ether Scaffold

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |

| 6-Bromo-difluorochroman derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 6-Iodo-difluorochroman derivative | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | High |

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org This reaction has broad substrate scope and can be used to introduce primary and secondary amines, as well as a variety of nitrogen-containing heterocycles.

Table 4: Illustrative Buchwald-Hartwig Amination on a Halo-Aromatic Ether Scaffold

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield |

| 6-Bromo-difluorochroman derivative | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | High |

| 6-Iodo-difluorochroman derivative | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | High |

These cross-coupling strategies enable the synthesis of a vast library of derivatives with diverse substituents on the aromatic ring, which is invaluable for tuning the electronic and steric properties of the molecule.

Stereoselective Derivatization from Enantiopure this compound

Starting with enantiopure this compound is crucial when the stereochemistry of the final product is critical for its biological function. As seen in the synthesis of Tegoprazan, the use of (S)-5,7-difluorochroman-4-ol in a Mitsunobu reaction leads to the desired (R)-configured ether product with high enantiomeric excess. This highlights the importance of stereocontrol in the synthesis of chiral drugs.

The stereocenter at the C4 position can also direct the stereochemical outcome of reactions at other positions on the chroman ring. For example, reactions on a substituent at the C3 position could be influenced by the stereochemistry at C4, leading to diastereoselective transformations. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules with multiple stereocenters.

Scaffold Diversification for Complex Molecular Synthesis

The this compound scaffold serves as a versatile starting point for the synthesis of more complex molecular architectures. Its inherent functionality allows for a "scaffold hopping" approach, where the core structure is modified to generate novel chemotypes with potentially improved biological activities or properties.

The synthesis of Tegoprazan is a prime example of how this building block can be incorporated into a larger, more complex drug molecule. The chroman moiety is a key component of the final structure, and its specific substitution pattern is essential for the drug's activity as a potassium-competitive acid blocker. organic-chemistry.org

By combining the derivatization strategies discussed above—modification of the hydroxyl group, functionalization of the aromatic ring, and stereoselective transformations—a multitude of complex molecules can be accessed from the this compound scaffold. This versatility makes it an invaluable tool in the field of drug discovery and development.

Future Research Directions in 7,8 Difluorochroman 4 Ol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, which advocate for the reduction of waste and hazardous substances, are increasingly guiding synthetic strategies. beilstein-journals.org Future efforts in the synthesis of 7,8-Difluorochroman-4-OL will likely focus on developing routes that are not only efficient but also environmentally benign. This involves maximizing atom economy, utilizing renewable feedstocks, and employing catalytic rather than stoichiometric reagents. mdpi.com

Traditional multi-step syntheses often generate significant waste and require harsh reaction conditions. A key future direction will be the design of tandem or one-pot reactions that construct the difluorochroman core in a single, efficient operation. The use of microwave-assisted organic synthesis, for instance, can lead to shorter reaction times, milder conditions, and often solvent-free processes, contributing to a greener profile. youtube.com Another avenue involves the application of biocatalysis. bohrium.com Enzymes, such as ketoreductases, can offer high selectivity under mild, aqueous conditions, reducing the need for toxic solvents and reagents. The development of robust enzymes for the specific reduction of a precursor like 7,8-difluorochroman-4-one (B592032) would represent a significant advance in sustainable production.

| Strategy | Green Chemistry Principle Addressed | Potential Advantage for this compound Synthesis |

| Catalytic Hydrogenation | Catalysis (Principle 9) | Reduces need for stoichiometric, often hazardous, reducing agents. |

| Biocatalysis (Enzymatic Reduction) | Use of Renewable Feedstocks (Principle 7) | High stereoselectivity under mild aqueous conditions; biodegradable catalysts. bohrium.com |

| Microwave-Assisted Synthesis | Design for Energy Efficiency (Principle 6) | Rapid reaction times, reduced side products, potential for solvent-free conditions. youtube.com |

| One-Pot/Tandem Reactions | Prevention (Principle 1) | Minimizes waste by reducing intermediate isolation and purification steps. |

Exploration of C-H Functionalization for Direct Fluorination or Derivatization

Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to creating molecular complexity. beilstein-journals.org This strategy avoids the need for pre-functionalized starting materials, a common requirement in traditional cross-coupling reactions. For a molecule like this compound, C–H activation presents an exciting frontier for creating derivatives with novel properties.

Future research will likely target the selective functionalization of the various C–H bonds on both the aromatic and heterocyclic rings of the chromanol scaffold. Transition-metal catalysis, employing metals such as palladium, rhodium, or manganese, is a primary avenue for achieving this. beilstein-journals.orgyoutube.com For instance, directing groups could be temporarily installed to guide a catalyst to a specific C–H bond, allowing for the introduction of new substituents. Given the presence of the hydroxyl group at the 4-position, this could potentially act as an endogenous directing group for functionalizing the adjacent C-H bonds.

Furthermore, late-stage C–H fluorination could provide direct access to poly-fluorinated chromanol derivatives, which are of interest for their potential to modulate physicochemical properties. mdpi.com Methods employing manganese catalysts and fluoride (B91410) ion sources have shown promise for aliphatic C-H fluorination and could be explored for the chroman ring. mdpi.com Visible light-induced methods, which can promote C-H functionalization under mild conditions, also represent a promising area of investigation for derivatizing the alcohol moiety. chemcopilot.com

| C-H Functionalization Approach | Potential Application to this compound | Key Challenge |

| Transition-Metal Catalysis | Arylation, alkylation, or amination of the aromatic or heterocyclic ring. beilstein-journals.org | Achieving high regioselectivity among multiple C-H bonds. |

| Directing Group Strategy | Precise functionalization of a specific C-H bond. | Installation and removal of the directing group adds steps. |

| Late-Stage Fluorination | Introduction of additional fluorine atoms to modulate properties. mdpi.com | Controlling the site of fluorination on a complex molecule. |

| Photoredox Catalysis | α-C–H functionalization of the alcohol. chemcopilot.com | Substrate scope and selectivity in the presence of the aromatic system. |

Innovative Strategies for Enhanced Stereocontrol in Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis of this compound is of paramount importance. The hydroxyl group at the 4-position creates a stereocenter, meaning the compound can exist as two enantiomers. Future research will focus on developing highly enantioselective methods to produce a single, desired enantiomer.

A primary strategy for achieving this is the asymmetric reduction of the prochiral ketone precursor, 7,8-difluorochroman-4-one. This can be accomplished using chiral catalysts. Organocatalysis, for example, has been successfully used in the enantioselective synthesis of other fluorinated molecules. acs.org Transition-metal catalysts, particularly those based on rhodium or iridium with chiral ligands, are also highly effective for the asymmetric hydrogenation of ketones. mdpi.com

Another innovative approach is the use of frustrated Lewis pairs (FLPs) for metal-free asymmetric hydrogenation, which has been successfully applied to 3-fluorinated chromones. bohrium.com Exploring similar methodologies for 7,8-difluorochroman-4-one could provide an efficient, metal-free route to the chiral alcohol. Furthermore, biocatalytic methods using ketoreductase enzymes are known to provide exceptionally high levels of enantioselectivity (often >98% ee) in the reduction of ketones and represent a highly attractive, green alternative.

| Method | Catalyst/Reagent Type | Typical Enantioselectivity |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | High (often >90% ee) |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium complexes with a hydrogen donor | High to excellent |

| Organocatalytic Reduction | Chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) nih.gov | Good to excellent |

| Biocatalytic Reduction | Ketoreductase enzymes | Excellent (often >98% ee) |

| Frustrated Lewis Pair (FLP) Catalysis | Chiral oxazoline (B21484) and achiral borane (B79455) bohrium.com | Moderate to high (up to 88% ee reported for related systems) bohrium.com |

Application of Machine Learning and AI in Reaction Design and Optimization (General to organic synthesis)

One of the key applications of AI is in retrosynthetic analysis. nih.gov Machine learning models can be trained on millions of known reactions to propose viable pathways to a target molecule, potentially uncovering more efficient or novel routes that a human chemist might overlook. nih.gov For this compound, an AI tool could suggest starting materials and reaction sequences that are both cost-effective and sustainable.

Furthermore, AI can be used to optimize reaction conditions. Instead of a laborious trial-and-error process, machine learning algorithms can build predictive models from a limited number of experiments to identify the optimal temperature, solvent, catalyst, and reagent concentrations to maximize yield and selectivity. mdpi.com This is particularly valuable for complex processes like stereoselective reactions, where ML models can help predict which chiral catalyst will provide the highest enantioselectivity for the reduction of 7,8-difluorochroman-4-one. nih.govarxiv.org As these technologies mature, they will become indispensable tools for designing and executing the synthesis of complex fluorinated compounds. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。